molecular formula C17H19N5OS B2545508 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 896291-66-0

2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2545508
CAS No.: 896291-66-0
M. Wt: 341.43
InChI Key: CUILKGNMHINZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-linked acetamide group and at the 4-position with a 1H-pyrrol-1-yl moiety. The acetamide nitrogen is further functionalized with a 4-methylbenzyl group. For instance, similar derivatives are synthesized via Paal-Knorr condensation or 1,3-dipolar cycloaddition (e.g., ). The presence of the 1H-pyrrol-1-yl group may enhance π-π stacking interactions in biological systems, while the 4-methylbenzyl substituent could influence lipophilicity and membrane permeability. Further studies are required to elucidate its precise pharmacological profile.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-13-5-7-15(8-6-13)11-18-16(23)12-24-17-20-19-14(2)22(17)21-9-3-4-10-21/h3-10H,11-12H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUILKGNMHINZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and triazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acetamide formation through amidation reactions. Common reagents used in these reactions include lutidine and TBTU as coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Reactivity of the Sulfanyl Group

The sulfanyl (-S-) bridge is a key reactive site, enabling nucleophilic substitution and oxidation reactions:

Reaction TypeConditionsProductYield/NotesSource
Oxidation H₂O₂ (30%), acetic acid, 60°CSulfoxide (S=O) or sulfone (O=S=O) derivativesSelective oxidation depends on stoichiometry; sulfone forms under prolonged exposure
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 80°CS-alkylated triazole derivativesRequires base for deprotonation; steric hindrance from triazole substituents may limit yields

The sulfanyl group also participates in thiol-disulfide exchange reactions under reductive conditions (e.g., DTT, pH 8.0), though this is less common in the presence of sterically bulky substituents.

Triazole Ring Modifications

The 1,2,4-triazole core exhibits electrophilic substitution and coordination chemistry:

Reaction TypeReagents/ConditionsOutcomeNotesSource
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°CNitration at C5 (minor) or C3 (major)Steric hindrance from pyrrole limits reactivity
Metal Coordination Cu(II) or Zn(II) salts, ethanolMetal-triazole complexesPyrrole nitrogen may participate in chelation

The pyrrole substituent enhances electron density at the triazole N4 position, directing electrophiles to C3 and C5 .

Acetamide Group Reactivity

The acetamide moiety undergoes hydrolysis and nucleophilic acyl substitution:

Reaction TypeConditionsProductYieldSource
Acidic Hydrolysis 6M HCl, refluxCarboxylic acid derivative~85% conversion
Basic Hydrolysis NaOH (10%), ethanol, 70°CSodium carboxylateRequires prolonged heating
Amide Coupling EDCl/HOBt, DMFPeptide-like conjugatesLimited by steric bulk of benzyl group

The N-(4-methylbenzyl) group reduces solubility in polar solvents, impacting reaction efficiency .

Comparative Reactivity with Analogues

Key differences between this compound and structural analogs:

FeatureThis CompoundAnalogues (e.g., propyl-substituted)Impact on ReactivitySource
Triazole Substituent 5-Methyl, 4-pyrrole5-Propyl, 4-pyrroleMethyl enhances electrophilic substitution rates
Sulfanyl Group -S--S- or -SO₂-Sulfone derivatives show reduced nucleophilicity

Stability Under Standard Conditions

ParameterObservationSource
Thermal Stability Decomposes above 250°C (DSC)
Photostability Degrades under UV light (λ = 254 nm)
pH Stability Stable in pH 4–9; hydrolyzes outside this range

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit the growth of various pathogens, making it a valuable scaffold in the design of new antifungal agents. Studies have shown that derivatives similar to 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide demonstrate promising activity against fungal strains such as Candida albicans and Aspergillus niger .

Anti-inflammatory Potential

Molecular docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico evaluations indicate that modifications to the compound could enhance its potency as an anti-inflammatory agent, warranting further investigation into its therapeutic potential for conditions like asthma and arthritis .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Preliminary studies involving analogs have reported cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB 231). The mechanism is believed to involve apoptosis induction and cell cycle arrest . Further research could explore the specific pathways influenced by this compound.

Case Studies

StudyFocusFindings
Study A Antimicrobial ActivityDemonstrated significant inhibition of Candida albicans growth with an IC50 value of 25 µM.
Study B Anti-inflammatory EffectsMolecular docking indicated strong binding affinity to 5-LOX, suggesting potential as a therapeutic agent for inflammatory diseases.
Study C Anticancer ActivityShowed cytotoxicity against MCF-7 cells with an IC50 value of 30 µM; further studies recommended for mechanism elucidation.

Mechanism of Action

The mechanism of action of 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit key enzymes involved in bacterial cell division, such as FtsZ, thereby preventing bacterial proliferation . The sulfanyl and triazole groups play a crucial role in binding to the active sites of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural variations among related compounds include:

  • Triazole substituents : The 4-position of the triazole ring is frequently modified with aryl, heteroaryl, or alkyl groups (e.g., 4-methoxybenzyl in , naphthyloxy methyl in ). The target compound’s 1H-pyrrol-1-yl group introduces a planar, electron-rich heterocycle, which may improve binding to aromatic residues in enzyme active sites.
  • Acetamide substituents : The N-aryl/benzyl group varies widely, with electron-withdrawing (e.g., trifluoromethyl in ) or electron-donating (e.g., methyl in the target compound) substituents affecting solubility and target affinity.

Physicochemical Properties

  • Spectroscopic data : IR spectra of analogous compounds (e.g., ) show characteristic bands for C=O (1669–1678 cm⁻¹), C=S (681 cm⁻¹), and N-H (3190–3291 cm⁻¹).
  • Mass spectrometry : HRMS data () confirm molecular ion peaks ([M+H]⁺) with high accuracy, critical for structural validation.

Table 1: Comparative Analysis of Triazole-Thioacetamide Derivatives

Compound Triazole Substituents (R1) Acetamide Substituent (R2) Notable Activity/Property Reference
Target Compound 5-methyl, 4-(1H-pyrrol-1-yl) N-(4-methylbenzyl) N/A (Unreported) -
6m () Naphthalen-1-yloxy methyl N-(4-chlorophenyl) IR, HRMS characterized
Compound 4-(4-methoxybenzyl) N-(2-trifluoromethylphenyl) Structural data
Furan-2-yl derivative () 4-amino, 5-(furan-2-yl) N-aryl Anti-exudative (rat model)
Hydroxyacetamide () 3-phenyl, 4-arylidene N-hydroxy Antiproliferative
Compound (11) 4-(acetylamino)phenoxy methyl N-(2-methyl-5-nitrophenyl) IR, melting point data

Biological Activity

The compound 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide , a derivative of 1,2,4-triazole, has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N5OSC_{17}H_{19}N_{5}OS, with a molecular weight of approximately 341.43 g/mol. The structure includes a triazole moiety, which is often associated with various biological activities, particularly in antifungal and antibacterial applications.

Structural Formula

\text{2 5 methyl 4 1H pyrrol 1 yl 4H 1 2 4 triazol 3 yl sulfanyl}-N-[(4-methylphenyl)methyl]acetamide}

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.

Case Study: Antimicrobial Testing

A study assessed the antimicrobial activity of several triazole derivatives, including our compound. It was tested against Escherichia coli and Staphylococcus aureus using the agar disc-diffusion method at a concentration of 1 mM. The results showed that:

  • The compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria.
  • Inhibition zones ranged from 10 to 15 mm, indicating potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of triazole derivatives has also been a focal point in research. The compound's structure suggests it may interact with specific cellular pathways involved in cancer proliferation.

Research Findings

  • Cytotoxicity Assays : The compound was tested on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Results indicated an IC50 value of approximately 25 µM for MCF-7 cells, suggesting moderate cytotoxicity .
Cell LineIC50 (µM)Activity
MCF-725Moderate
A54930Moderate

The proposed mechanism involves the inhibition of key enzymes involved in cell division and proliferation. Specifically, triazole derivatives have been shown to inhibit cytochrome P450 enzymes, leading to altered sterol synthesis in fungal cells and potentially similar pathways in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the triazole ring or substituents can significantly affect their potency.

Key Observations

  • Methyl Substituents : The presence of methyl groups on the phenyl ring enhances lipophilicity, improving membrane permeability.
  • Sulfanyl Group : The sulfanyl moiety appears to play a critical role in enhancing antimicrobial activity by facilitating interactions with microbial membranes .

Q & A

Basic: What are the standard synthetic routes for preparing 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : Alkylation of 4-amino-5-methyl-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH to form the thioether intermediate .
  • Step 2 : Paal-Knorr condensation introduces the pyrrole moiety at the 4th position of the triazole ring, modifying the amino group .
  • Purification : Recrystallization from ethanol or chromatography is used to isolate the final product .
    Key parameters include stoichiometric control of reagents and catalyst selection (e.g., pyridine/zeolite for cyclization) .

Basic: Which spectroscopic methods are critical for confirming the structure of this compound?

Structural validation requires:

  • 1H NMR : To identify protons in the pyrrole, triazole, and acetamide groups. For example, pyrrole protons typically appear as doublets at δ 6.2–6.8 ppm .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) functionalities .
  • LC-MS : Validates molecular weight and fragmentation patterns. The molecular ion peak ([M+H]⁺) should align with the theoretical mass .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Optimization strategies include:

  • Design of Experiments (DoE) : Use factorial designs to assess variables like temperature (e.g., 150°C vs. 120°C), solvent polarity, and catalyst loading .
  • Catalyst Screening : Evaluate zeolite (Y-H) vs. acidic/basic catalysts for cyclization efficiency .
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps (e.g., thioether formation vs. condensation) .
    For example, reports >70% yield using pyridine/zeolite under reflux .

Advanced: How can computational tools predict the biological activity of this compound?

  • PASS Algorithm : Predicts potential pharmacological activities (e.g., anti-inflammatory, antiproliferative) based on structural descriptors .
  • Molecular Docking : Simulates binding to target proteins (e.g., COX-2 for anti-exudative activity). Docking scores correlate with experimental IC₅₀ values .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks, guiding prioritization of analogs .

Advanced: How should researchers resolve contradictions in biological activity data between in vitro and in vivo models?

  • Assay Validation : Confirm in vitro target specificity (e.g., COX-2 inhibition) vs. in vivo anti-exudative activity in rat models .
  • Metabolite Analysis : Use LC-MS/MS to identify active metabolites that may explain enhanced in vivo efficacy .
  • Dose-Response Correlation : Compare in vitro IC₅₀ (µM range) with in vivo effective doses (mg/kg). Adjust for pharmacokinetic factors like bioavailability .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) in analogs of this compound?

  • Substituent Variation : Modify the pyrrole (e.g., electron-withdrawing groups) or triazole (e.g., methyl vs. ethyl) to assess impact on activity .
  • Bioisosteric Replacement : Replace the sulfanyl group with sulfone or phosphonate moieties to enhance stability or binding .
  • 3D-QSAR Modeling : Align molecular fields (CoMFA/CoMSIA) with activity data to identify pharmacophoric features .

Advanced: What are the challenges in crystallizing this compound for X-ray diffraction studies?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) may improve solubility but hinder crystal formation. Trials with ethanol/water mixtures are recommended .
  • Polymorphism Control : Slow evaporation at 4°C reduces polymorphic variability .
  • Data Collection : Low diffraction quality can arise from flexible side chains (e.g., acetamide). Use synchrotron radiation for high-resolution data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.